1-METHYL-5-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Overview
Description
1-METHYL-5-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of 1-METHYL-5-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, which is then reacted with 5-methyl-2-pyridylamine under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-METHYL-5-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHYL-5-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-METHYL-5-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context[4][4].
Comparison with Similar Compounds
1-METHYL-5-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-Methyl-1H-pyrazol-5-ol
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-5-[(5-methylpyridin-2-yl)carbamoyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-4-9(13-5-7)15-11(17)10-8(12(18)19)6-14-16(10)2/h3-6H,1-2H3,(H,18,19)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTGJHIDKNXEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=NN2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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